molecular formula C19H18ClN3O B6477161 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640976-55-0

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

Cat. No.: B6477161
CAS No.: 2640976-55-0
M. Wt: 339.8 g/mol
InChI Key: KTNOPEUTSRFXHS-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked via an ethyl group to a phenyl ring substituted with a 1-methyl-1H-pyrazol-5-yl moiety and a chlorine atom at the 2-position of the benzamide. Its molecular formula is C₁₉H₁₇ClN₃O, with a molecular weight of 338.81 g/mol. The ethyl spacer and pyrazole-phenyl substituents influence its physicochemical properties, such as lipophilicity and conformational flexibility, which are critical for biological interactions.

Properties

IUPAC Name

2-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-23-18(11-13-22-23)15-8-6-14(7-9-15)10-12-21-19(24)16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNOPEUTSRFXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-chlorobenzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloro compound.

  • Reduction: : The benzamide group can be reduced to an amine.

  • Substitution: : The pyrazole ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by a base.

Major Products Formed

  • Oxidation: : Chloro derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Substituted pyrazoles.

Scientific Research Applications

Androgen Receptor Modulation

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in specific tissues, which can lead to therapeutic benefits with reduced side effects compared to traditional anabolic steroids. Research indicates that 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide may be effective in treating conditions such as prostate cancer by antagonizing androgen receptor activity .

Cancer Treatment

Due to its ability to modulate androgen receptors, this compound is being investigated for its role in cancer therapy, particularly in androgen-dependent cancers like prostate cancer. The modulation of AR pathways can inhibit tumor growth and proliferation, presenting a promising avenue for treatment .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

Study 1: Prostate Cancer Treatment

A clinical trial investigated the effects of SARMs on patients with advanced prostate cancer. Results indicated that patients treated with SARM compounds experienced reduced tumor sizes and improved quality of life compared to those receiving traditional therapies .

Study 2: Mechanistic Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit AR-mediated transcriptional activity in prostate cancer cell lines. This inhibition was associated with decreased cell viability and increased apoptosis .

Mechanism of Action

The mechanism by which 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on Pyrazole and Benzamide Moieties

Compound A : (E)-2-[(4-Chloro-1,3-Dimethyl-1H-Pyrazol-5-yl)Methyleneamino]Benzamide
  • Structure: A methyleneamino (-CH=N-) bridge connects the pyrazole (4-chloro-1,3-dimethyl) to benzamide.
  • Molecular Formula : C₁₃H₁₃ClN₄O (MW: 276.72 g/mol).
  • Key Differences :
    • Lacks the ethyl spacer, reducing conformational flexibility.
    • Chlorine and methyl groups on pyrazole may enhance steric hindrance compared to the target compound.
    • Lower molecular weight (276.72 vs. 338.81) suggests differences in solubility and membrane permeability.
Compound B : 2-((5-Chloro-2-((1-Isopropyl-3-Methyl-1H-Pyrazol-5-yl)Amino)Pyridin-4-yl)Amino)-N-Methoxybenzamide
  • Structure : Pyrazole (1-isopropyl-3-methyl) linked to a pyridine ring, which connects to a methoxy-substituted benzamide.
  • Molecular Formula : C₂₂H₂₄ClN₇O₂ (MW: 478.93 g/mol).
  • Higher molecular weight (478.93) may reduce bioavailability compared to the target compound.

Variations in Linker Groups and Additional Substituents

Compound C : 3-Methoxy-N-{3-(1-Methyl-1H-Pyrazol-5-yl)-4-[2-(Morpholin-4-yl)Ethoxy]Phenyl}Benzamide
  • Structure : Morpholine-ethoxy spacer between the phenyl and benzamide groups.
  • Molecular Formula : C₂₄H₂₈N₄O₄ (MW: 452.51 g/mol).
  • Key Differences: Morpholine enhances solubility via hydrophilic interactions. Absence of chlorine may reduce electrophilic character compared to the target compound.
Compound D : 2-Chloro-N-Cyclopropyl-N-{[3-Ethyl-1-(4-Fluorophenyl)-5-Phenoxy-1H-Pyrazol-4-yl]Methyl}Benzamide
  • Structure: Cyclopropyl and fluorophenyl substituents on pyrazole, with a phenoxy group.
  • Molecular Formula: Not explicitly stated, but estimated MW > 500 g/mol.
  • Key Differences: Fluorine atom increases metabolic stability and electronegativity.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s ethyl linker simplifies synthesis compared to Compounds B and D, which require multi-step coupling reactions .
  • Biological Activity : Chlorine in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors), whereas Compound C’s morpholine group improves solubility for systemic distribution .
  • Crystallographic Data: Compound A’s crystal structure (monoclinic, C2/c) reveals tight packing due to hydrogen bonding (N-H⋯O), suggesting higher melting points than the target compound .

Biological Activity

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, a compound with the molecular formula C19H18ClN3O and a molecular weight of approximately 339.8 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzamide core, a chloro substituent, and a 1-methyl-1H-pyrazol-5-yl moiety, which suggests diverse interactions with biological targets.

Structural Characteristics

The IUPAC name of the compound reflects its structural components, indicating the presence of both chloro and pyrazole functionalities. The unique combination of these substituents may confer distinct pharmacological properties compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits potential as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. This modulation could lead to therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases .

Understanding the mechanism of action is crucial for elucidating the therapeutic benefits of this compound. The interactions with mGluRs suggest that it may enhance synaptic transmission and neuronal plasticity, which are vital for cognitive functions and emotional regulation .

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamideStructureDifferent chlorine position may alter activity
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamideStructureKnown for specific receptor interactions
N-{4-chloro-2-[...]}StructureVariations in substituents could affect binding properties

The structural variations among these compounds can lead to different biological activities, highlighting the importance of specific substituent positioning in pharmacological profiles .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with pyrazole derivatives similar to our compound:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds related to pyrazole showed IC50 values ranging from 3.79 µM to 49.85 µM against MCF7 and A549 cell lines respectively .
  • Enzyme Inhibition : Research into benzamide derivatives has shown promising results as inhibitors of specific enzymes involved in cancer progression. For example, certain benzamide derivatives were found to inhibit heparanase with IC50 values as low as 0.23 µM, indicating potential for therapeutic use in oncology .
  • Neuroprotective Effects : Compounds like this compound have been evaluated for their neuroprotective properties through modulation of glutamate receptors, which can help mitigate excitotoxicity associated with neurodegenerative disorders .

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